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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two promising synthetic strigolactone

analogs, MEB55 and ST362, in the context of cancer research. It aims to deliver an objective

overview of their performance, supported by available experimental data, to aid researchers in

making informed decisions for their studies.

L. At a Glance: MEB55 vs., ST362

Feature

MEB55

ST362

Compound Type

Synthetic Strigolactone Analog

Synthetic Strigolactone Analog

Primary Mechanism of Action

Induction of DNA double-
strand breaks and inhibition of
Homology-Directed Repair
(HDR)

Induction of DNA double-
strand breaks and inhibition of
Homology-Directed Repair
(HDR)

Secondary Mechanism

Disruption of microtubule

networks

Disruption of microtubule
networks

Key Molecular Target

Induces proteasomal
degradation of RAD51

Induces proteasomal
degradation of RAD51

Therapeutic Potential

Monotherapy and combination
therapy, particularly with PARP
inhibitors

Monotherapy and combination
therapy, particularly with PARP
inhibitors
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Il. Quantitative Performance Data

The following tables summarize the available quantitative data for MEB55 and ST362,
facilitating a direct comparison of their anti-cancer activities.

Table 1: In Vitro Cytotoxicity (IC50) in Prostate Cancer Conditionally Reprogrammed Cells
(CRCs)

Compound IC50 (ppm) IC50 (pM)
MEB55 1.8 ~5.8
ST362 2.3 ~4.8

Note: The IC50 values were determined in patient-derived prostate tumor CRCs. Both
compounds showed high selectivity for tumor cells over normal prostate cells[1]. Further
studies are needed to establish IC50 values across a broader range of cancer cell lines.

Table 2: Induction of Apoptosis in Prostate Cancer CRCs

Treatment % of Cells in Sub-G1 Phase (Apoptosis)
Vehicle (Control) 6%

MEBS55 40%

ST362 37%

Data reflects the percentage of cells in the sub-G1 fraction, indicative of apoptosis, after

treatment with the respective compounds at their IC50 concentrations[1].

Table 3: In Vivo Efficacy in MDA-MB-231 Breast Cancer Xenograft Model
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Treatment Tumor Weight Reduction (%)
MEBS55 47%
ST362 49%
Paclitaxel (Reference) 68%

Tumor weight reduction was measured at the end of the experiment compared to the untreated
control group.

lll. Mechanism of Action

Both MEB55 and ST362 exert their anti-cancer effects through a dual mechanism of action,
primarily targeting DNA repair processes and also affecting microtubule dynamics.

A. DNA Damage and Repair Inhibition

MEB55 and ST362 induce DNA double-strand breaks (DSBs) in cancer cells. This is evidenced
by the formation of yH2AX nuclear foci. Concurrently, they activate the DNA damage response
(DDR) signaling pathway, leading to the phosphorylation of key kinases such as ATM, ATR,
Chk1, and Chk2[2].

A crucial aspect of their mechanism is the inhibition of Homology-Directed Repair (HDR), a
major pathway for repairing DSBs. Both compounds induce the ubiquitination and subsequent
proteasomal degradation of RAD51, a protein essential for HDR. This failure to recruit RAD51
to the sites of DNA damage creates a "BRCAness" phenotype in cancer cells, making them
highly susceptible to agents that cause single-strand DNA breaks, such as PARP inhibitors.
This synergistic effect has been observed in BRCAL1-proficient cancer cells[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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